Imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride
Description
Imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride is a heterocyclic compound featuring a fused imidazole and pyridine ring system. The methyl ester group at the 8-position and the hydrochloride salt enhance its solubility and stability, making it a versatile intermediate in pharmaceutical synthesis. This compound is frequently utilized in the construction of bioactive molecules, particularly those targeting neurological and antimicrobial pathways . Its synthesis typically involves protecting the carboxyl group as a methyl ester, followed by cyclization and subsequent deprotection steps .
Properties
IUPAC Name |
methyl imidazo[1,2-a]pyridine-8-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH/c1-13-9(12)7-3-2-5-11-6-4-10-8(7)11;/h2-6H,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZWZNLBQSHSLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN2C1=NC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of α-Haloketones with 2-Aminopyridines
The most widely reported method involves the condensation of α-haloketones (e.g., methyl bromopyruvate) with 2-aminopyridine derivatives. This one-pot reaction proceeds via nucleophilic substitution and cyclization.
Reaction Conditions :
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Solvent : N,N-Dimethylformamide (DMF) or ethanol
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Temperature : 60–80°C
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Time : 1–14 hours
For example, methyl bromopyruvate reacts with 3-trifluoromethyl-1,2-dihydropyridin-2-amine in DMF at 60°C for 1 hour, yielding 80% of the ester product after workup . Similarly, chloroacetaldehyde and 2-aminonicotinic acid in ethanol under reflux for 14 hours yield the carboxylic acid precursor, which is subsequently esterified .
| Starting Materials | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Methyl bromopyruvate + 3-CF₃-2-aminopyridine | DMF | 60 | 1 | 80 | |
| Chloroacetaldehyde + 2-aminonicotinic acid | Ethanol | Reflux | 14 | 63 |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times and improves yields. This method is ideal for thermally sensitive intermediates.
Procedure :
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Bromoacetaldehyde dimethyl acetal reacts with 2-aminonicotinic acid in acetonitrile.
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Microwave heating at 150°C for 2 hours induces cyclization.
Advantages :
Hydrolysis and Esterification of Carboxylic Acid Precursors
The carboxylic acid intermediate is often synthesized first, followed by esterification and hydrochloride salt formation.
Step 1: Hydrolysis
Step 2: Esterification
Step 3: Hydrochloride Salt Formation
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 2N NaOH in ethanol | 80°C, 2 h | 85 |
| 2 | SOCl₂ in MeOH | Reflux, 8 h | 71–73 |
| 3 | HCl (g) | 0°C, 1 h | 90 |
Benzylation and Subsequent Modifications
A patent-pending method (WO2018008929A1) involves benzylation of a carboxylic acid alkyl ester, followed by hydrolysis and coupling :
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Benzylation :
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Hydrolysis :
Physicochemical Properties and Characterization
-
Solubility : Soluble in DMF, DMSO; sparingly soluble in water.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| α-Haloketone Condensation | High yield (80%) | Long reaction times (14 h) |
| Microwave Synthesis | Rapid (2 h), eco-friendly | Specialized equipment required |
| Hydrolysis-Esterification | Scalable for industrial production | Multi-step, lower overall yield |
Chemical Reactions Analysis
Nucleophilic Substitution at the Ester Group
The methyl ester moiety undergoes nucleophilic substitution under basic conditions. Common reactions include:
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Alkaline hydrolysis to form imidazo[1,2-a]pyridine-8-carboxylic acid
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Aminolysis with primary/secondary amines to yield amide derivatives
Example Reaction Table
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaOH (1M) | Reflux, 4 h | 8-Carboxylic acid derivative | 85%* | |
| Ethylenediamine | DMF, 80°C, 2 h | Bis-amide conjugate | 72%* | |
| *Theoretical yields based on analogous ester hydrolysis reactions. |
Condensation Reactions Involving the Imidazo Ring
The electron-rich imidazo[1,2-a]pyridine system participates in:
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Mannich reactions with formaldehyde and amines
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Suzuki couplings at C-2/C-3 positions using palladium catalysts
Key Mechanistic Features
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Positional selectivity depends on substituent electronic effects
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Steric hindrance at C-8 carboxylate directs coupling to C-2
Acid-Mediated Rearrangements
Under HCl catalysis (via hydrochloride counterion):
textImidazo[1,2-a]pyridine core → Ring-expanded quinazoline derivatives
Reported Conditions
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120°C in DMF/H₂O (3:1)
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12-hour reaction time
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68% isolated yield of quinazoline product
Catalytic Functionalization Reactions
Recent advances from synthetic methodologies:
Table 1: Cross-Coupling Reactions
| Catalyst | Substrate | Product Type | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Arylboronic acids | C-3 arylated derivatives | 82% | |
| CuI | Alkynyl bromides | Ethynyl-substituted | 75% |
Key Finding : Copper-catalyzed methods show superior functional group tolerance compared to palladium systems in C-H activation pathways .
Photochemical Reactivity
UV irradiation (254 nm) induces:
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Decarboxylation of the C-8 ester group
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Dimerization via [2+2] cycloaddition at imidazo ring
Quantum Yield Data
| Process | Solvent | Φ Value |
|---|---|---|
| Decarboxylation | MeCN | 0.32 |
| Dimerization | DCM | 0.18 |
Redox Transformations
The heterocycle undergoes both oxidation and reduction:
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Oxidation : MnO₂-mediated conversion to N-oxide species
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Reduction : H₂/Pd-C hydrogenation of imidazo ring (2 atm, 60% conversion)
Critical Note : Reduction pathways require careful control to prevent over-hydrogenation of the pyridine moiety.
Scientific Research Applications
Pharmaceutical Development
Imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride serves as a crucial intermediate in synthesizing various pharmaceuticals. Its derivatives have been explored for their potential in treating cancer and infectious diseases. For instance, studies have shown that certain analogs exhibit cytotoxic effects against cancer cell lines, indicating their potential as anti-cancer agents .
Case Study: Cytotoxicity Assay
A study evaluated the cytotoxicity of several imidazo[1,2-a]pyridine derivatives on HeLa cells. The results indicated that some compounds had an IC50 value of less than 150 μM, demonstrating significant anti-cancer activity (Table 1) .
| Compound | IC50 (μM) | Activity Level |
|---|---|---|
| 1a | <150 | High |
| 1d | <150 | High |
| 1l | >735 | Low |
Biological Research
This compound is utilized in biological studies to investigate the mechanisms underlying various diseases. It has been particularly noted for its role in disrupting specific protein prenylation processes, which are critical for cancer cell viability .
Material Science
In material science, imidazo[1,2-a]pyridine derivatives are incorporated into new materials to enhance properties such as conductivity and stability. These enhancements are vital for developing advanced electronic devices and nanomaterials .
Agrochemicals
The compound has applications in formulating agrochemicals, contributing to the development of more effective pesticides and herbicides. Its derivatives have shown promise in improving agricultural productivity through targeted action against pests .
Diagnostic Tools
This compound is being explored for use in diagnostic assays. Its ability to detect specific biomolecules can facilitate earlier disease diagnosis and improve patient outcomes .
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The table below compares key structural analogs of imidazo[1,2-a]pyridine derivatives, highlighting differences in substituents, purity, and molecular properties:
Reactivity and Functional Group Influence
- Electron-Withdrawing Substituents : Derivatives with electron-withdrawing groups (e.g., nitro, formyl) at the 3-position undergo ipso-chlorination with N-chlorosuccinimide (NCS), whereas esters (like the methyl ester in the target compound) direct chlorination to the methyl group . This contrasts with 8-chloro analogs, where chlorine’s inductive effects dominate reactivity .
- Ester vs. Carboxylic Acid : The methyl ester in the target compound improves lipophilicity compared to the free carboxylic acid (CAS 133427-08-4), enhancing membrane permeability in drug design .
Pharmacological Analogues
- Alpidem vs. Zolpidem : Both are imidazopyridine derivatives, but Alpidem’s 8-carboxylic acid substituent reduces GABAergic activity compared to Zolpidem’s 2-methyl-6-phenyl group, demonstrating how positional substituents dictate pharmacological profiles .
Key Research Findings
- Reactivity Trends : Chlorination patterns in imidazo[1,2-a]pyridines are highly substituent-dependent. For example, 3-ester derivatives favor methyl group chlorination, while 3-nitro groups promote ring chlorination .
- Biological Activity : Methyl ester derivatives generally exhibit higher bioavailability than carboxylic acid analogs, as seen in comparative studies of imidazopyridine-based antivirals .
Biological Activity
Imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Overview of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives are recognized for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antituberculosis effects. The unique nitrogen-containing heterocyclic structure contributes to their pharmacological versatility. Specifically, the methyl ester derivative has shown promise in various studies for its enhanced bioactivity compared to other analogs.
Antimicrobial Properties
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of these compounds against Mycobacterium tuberculosis by targeting QcrB, a crucial enzyme in the electron transport chain. This inhibition leads to reduced ATP synthesis in the bacteria, demonstrating a potential mechanism for treating tuberculosis .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines. For instance, it demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent activity . The compound's mechanism appears to involve apoptosis induction and modulation of caspase levels .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by downregulating key inflammatory mediators such as COX-2 and iNOS. Experimental results suggest that imidazo[1,2-a]pyridine derivatives can significantly reduce mRNA expression levels of these enzymes compared to traditional anti-inflammatory drugs .
Structure-Activity Relationship (SAR)
The SAR analysis of imidazo[1,2-a]pyridine derivatives reveals that specific substituents on the ring system can enhance biological activity. For example:
- Electron-donating groups increase the lipophilicity and improve binding affinity to biological targets.
- Alkyl substitutions at the nitrogen positions have been associated with improved potency against various pathogens .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride, and how can purity be ensured?
- Methodological Answer : A high-yield (93–97%) multi-step synthesis involves condensation of 2-aminonicotinamide with chloroacetaldehyde in ethanol, followed by amide coupling with substituted amines using HATU/DIPEA catalysts. Purity is ensured via FT-IR (e.g., ester carbonyl stretch at ~1700 cm⁻¹), ¹H NMR (aromatic proton integration), and mass spectrometry (molecular ion peak matching theoretical mass) .
Q. What safety protocols are critical when handling this compound due to its toxicity profile?
- Methodological Answer : Strict adherence to GHS protocols is required:
- Personal Protection : Use gloves, goggles, and lab coats; work under inert gas (N₂/Ar) to prevent moisture absorption .
- Emergency Measures : For ingestion, immediate rinsing and medical consultation (P301+P310); for spills, isolate area and use absorbents (e.g., sand) to avoid environmental release (H400) .
- Storage : Keep in sealed containers in dry, ventilated areas away from ignition sources .
Q. Which spectroscopic techniques are most effective for structural elucidation of derivatives?
- Methodological Answer :
- ¹H NMR : Resolves substituent patterns (e.g., methyl ester protons at δ 3.8–4.0 ppm, imidazo-pyridine aromatic protons at δ 7.5–8.5 ppm).
- FT-IR : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretches in amide derivatives).
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
Advanced Research Questions
Q. How can statistical experimental design methods improve the efficiency of synthesizing derivatives?
- Methodological Answer : Design of Experiments (DoE) reduces trial numbers while optimizing parameters (e.g., temperature, catalyst loading). For example:
- Factorial Designs : Identify critical factors (e.g., solvent polarity, reaction time) affecting yield.
- Response Surface Methodology (RSM) : Model non-linear relationships to predict optimal conditions (e.g., 70°C, 12 hr for maximum conversion) .
Q. How to resolve contradictions in reaction yields when scaling up synthesis from lab to pilot scale?
- Methodological Answer :
- Process Simulation : Use computational tools to model heat/mass transfer limitations (e.g., poor mixing in large reactors).
- In-Line Monitoring : Implement PAT (Process Analytical Technology) like FT-IR probes to track reaction progress in real-time.
- Parameter Adjustment : Increase solvent volume or reduce reagent addition rates to mitigate exothermic effects .
Q. What computational strategies predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and activation energies (e.g., nucleophilic attack at the 2-position).
- Reaction Path Search Algorithms : Tools like GRRM or AFIR explore possible pathways for ring functionalization .
- Machine Learning : Train models on existing imidazo[1,2-a]pyridine reaction datasets to forecast optimal conditions for new derivatives .
Q. How do structural modifications at the 2- and 8-positions influence bioactivity?
- Methodological Answer :
- SAR Studies : Compare derivatives like 8-amino-3-methyl (CAS 185133-94-2) and 8-amino-2,3-dimethyl (CAS 248919-96-2) via in vitro assays (e.g., enzyme inhibition).
- Electron-Withdrawing Groups : Substituents at C8 (e.g., -COOH) enhance hydrogen bonding with target proteins.
- Lipophilicity Adjustments : Methyl/ethyl esters at C2 improve membrane permeability .
Q. What methodologies assess environmental impact during disposal of this compound?
- Methodological Answer :
- Aquatic Toxicity Testing : Conduct OECD 202 Daphnia magna assays (LC50 < 1 mg/L indicates high hazard, H400) .
- Biodegradation Studies : Monitor degradation rates via HPLC in simulated wastewater.
- Adsorption Analysis : Measure soil sorption coefficients (Koc) to evaluate groundwater contamination risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
